molecular formula C12H20N4O3 B1381786 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine CAS No. 1414958-81-8

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine

Cat. No.: B1381786
CAS No.: 1414958-81-8
M. Wt: 268.31 g/mol
InChI Key: CSCKKUZJKOSMMY-UHFFFAOYSA-N
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Description

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine is a compound that features a piperidine ring substituted with a 1,3,4-oxadiazole moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Mechanism of Action

Target of Action

The compound “1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine”, also known as “tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate”, interacts with various targets. The primary targets of this compound are enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism .

Mode of Action

The mode of action of “tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate” involves non-covalent interactions with its targets . The compound blocks the entry into the enzyme gorge and catalytic site, thereby inhibiting the activity of the enzymes . This results in the disruption of the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

The action of “this compound” affects various biochemical pathways. It inhibits the activity of enzymes involved in DNA synthesis, gene expression, and nucleotide metabolism . This leads to the disruption of these pathways and their downstream effects, which include the inhibition of cell proliferation and the induction of cell death .

Result of Action

The result of the action of “this compound” is the inhibition of cell proliferation and the induction of cell death . By inhibiting the activity of key enzymes involved in cellular processes, this compound disrupts normal cell function, leading to cell death .

Biochemical Analysis

Biochemical Properties

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the enzyme-substrate complex and facilitate catalytic activity. Additionally, this compound can act as an inhibitor for certain enzymes, thereby modulating biochemical pathways and influencing cellular metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases. By modulating these pathways, this compound can alter gene expression and impact cellular metabolism. For instance, it has been shown to upregulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. The binding interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxifying enzymes and stress response pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to disrupt cellular homeostasis and induce oxidative damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. This compound is metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glutathione. These metabolic transformations facilitate the compound’s excretion from the body and reduce its potential toxicity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins, which facilitate its uptake and intracellular localization. For instance, it has been shown to bind to albumin in the bloodstream, which enhances its solubility and distribution to target tissues. Additionally, this compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound contains targeting signals that direct it to specific organelles, such as the mitochondria and endoplasmic reticulum. Once localized, this compound can interact with organelle-specific proteins and modulate their functions. For example, in the mitochondria, it can influence the activity of respiratory chain enzymes and enhance ATP production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine typically involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives. Common reagents used in these reactions include phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) . The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine is unique due to its combination of a piperidine ring and an oxadiazole moiety, which imparts distinct chemical and biological properties. The presence of the Boc protecting group further enhances its stability and solubility, making it a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl 3-(5-amino-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(17)16-6-4-5-8(7-16)9-14-15-10(13)18-9/h8H,4-7H2,1-3H3,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCKKUZJKOSMMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001125253
Record name 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-81-8
Record name 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(5-amino-1,3,4-oxadiazol-2-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001125253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine
Reactant of Route 2
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine
Reactant of Route 3
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine
Reactant of Route 4
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine
Reactant of Route 5
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine
Reactant of Route 6
1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine

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